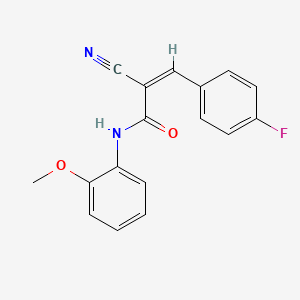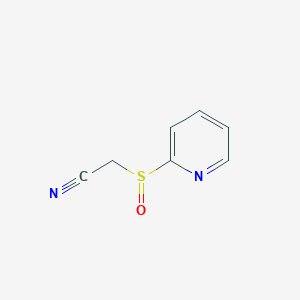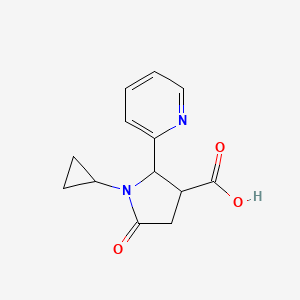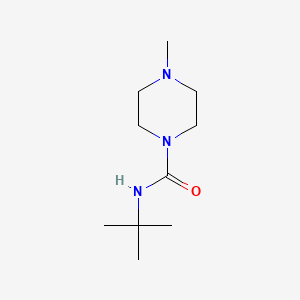
6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide, also known as BAY 61-3606, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of the protein tyrosine phosphatase SHP-2, which plays a crucial role in regulating cell growth, differentiation, and survival.
Mechanism of Action
6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide 61-3606 exerts its pharmacological effects by inhibiting the activity of SHP-2, a protein tyrosine phosphatase that plays a critical role in regulating cell signaling pathways. SHP-2 is involved in the activation of several signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are known to be dysregulated in many diseases, including cancer and autoimmune disorders. By inhibiting SHP-2, this compound 61-3606 can block the activation of these pathways, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound 61-3606 has been shown to have several biochemical and physiological effects in various disease models. In cancer cells, it inhibits cell growth and induces apoptosis by blocking the activation of the Ras/MAPK and PI3K/Akt pathways. In autoimmune disorders, it suppresses the activation of immune cells and reduces the production of pro-inflammatory cytokines. In cardiovascular diseases, it improves cardiac function and reduces myocardial infarction size by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide 61-3606 has several advantages for lab experiments, including its high potency and selectivity for SHP-2, which makes it an ideal tool for studying the role of SHP-2 in various disease models. However, its limited solubility in water and some organic solvents can pose challenges for its use in certain assays. Additionally, its potential cytotoxicity at high concentrations should be taken into consideration when designing experiments.
Future Directions
6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide 61-3606 has shown promising results in preclinical studies, and several ongoing clinical trials are evaluating its safety and efficacy in various diseases. Future research should focus on elucidating the molecular mechanisms underlying its pharmacological effects, identifying biomarkers for patient selection, and developing more potent and selective SHP-2 inhibitors. Moreover, the potential combination of this compound 61-3606 with other targeted therapies should be explored to improve its therapeutic efficacy.
Synthesis Methods
The synthesis of 6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide 61-3606 involves a multistep process that starts with the reaction of 4-bromophenol with 2,3-dichloropyridine to form 6-(4-bromophenoxy)pyridine-3-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with N-(4-cyanooxan-4-yl)amine to yield this compound 61-3606. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide 61-3606 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and cardiovascular diseases. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the SHP-2 protein, which is overexpressed in many types of cancer. This compound 61-3606 has also been found to have anti-inflammatory effects by suppressing the activation of immune cells and reducing the production of pro-inflammatory cytokines. Moreover, it has been shown to improve cardiac function and reduce myocardial infarction size in animal models of heart disease.
properties
IUPAC Name |
6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c19-14-2-4-15(5-3-14)25-16-6-1-13(11-21-16)17(23)22-18(12-20)7-9-24-10-8-18/h1-6,11H,7-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQMEKMKFVYOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)
![1-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B2841887.png)

![2-[[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2841891.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)


![8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole](/img/structure/B2841901.png)

![2-Chloro-N-[2-methoxy-5-(oxan-4-ylsulfamoyl)phenyl]propanamide](/img/structure/B2841904.png)
![N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2841905.png)